molecular formula C19H13Cl2NO3 B2492032 Ethyl 8-benzoyl-4,6-dichloro-3-quinolinecarboxylate CAS No. 339099-41-1

Ethyl 8-benzoyl-4,6-dichloro-3-quinolinecarboxylate

Cat. No. B2492032
CAS RN: 339099-41-1
M. Wt: 374.22
InChI Key: OPGYIBBDCYRUTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions, Friedländer synthesis, or reactions with halomethylquinolines. For instance, the Friedländer synthesis is a common method used to prepare quinoline derivatives using reactions involving amino compounds with carbonyl compounds in the presence of catalysts under certain conditions (Gao et al., 2011). Another example involves the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, demonstrating the cyclization of specific precursors to form fluorescent dyes for potential applications (Bojinov & Grabchev, 2003).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, often substituted with various functional groups that influence the physical and chemical properties of these compounds. X-ray crystallography studies provide insights into the planarity of the quinoline ring system and the orientation of substituents, which are critical for understanding the compound's reactivity and potential applications (Zhou et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclization reactions, and reactions with halides or acids to form new compounds with diverse structures and functionalities (Ammar et al., 2000). The reactivity is significantly influenced by the substituents on the quinoline nucleus, which can lead to the formation of novel compounds with potential biological activities (Jaso et al., 2005).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and the nature of substituents. These properties are essential for determining the compound's suitability for specific applications, including its use in organic synthesis, material science, and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are key to understanding the behavior of quinoline derivatives in chemical reactions. The presence of electron-withdrawing or electron-donating groups on the quinoline core can significantly alter these properties, affecting the compound's reactivity and potential applications.

  • Synthesis and properties of quinoline derivatives for potential application in liquid crystal displays (Bojinov & Grabchev, 2003).
  • X-ray crystallography study on the molecular structure of quinoline derivatives (Zhou et al., 2010).
  • Reactions of quinoline derivatives with various reagents leading to novel compounds (Ammar et al., 2000).
  • Synthesis and evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents (Jaso et al., 2005).

Scientific Research Applications

Liquid Crystal Displays

  • A study by Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates. These new dyes showed promising orientation parameters in nematic liquid crystals, indicating potential applications in liquid crystal displays (Bojinov & Grabchev, 2003).

Antimicrobial and Antituberculosis Properties

  • Venugopala et al. (2020) evaluated a series of ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates for their antimycobacterial properties against Mycobacterium tuberculosis. These compounds showed significant anti-tuberculosis activity, making them potential agents against both standard and multidrug-resistant strains (Venugopala et al., 2020).

Synthesis of Novel Quinoline Derivatives

  • The synthesis of novel quinoline derivatives, such as ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate, has been studied for potential scientific applications. These compounds could have various uses in materials science and pharmaceutical research (Zhou et al., 2010).

Catalysis in Organic Chemistry

  • Facchetti et al. (2016) researched the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction. These catalysts are potentially useful in organic synthesis and industrial applications (Facchetti et al., 2016).

Anticoccidial Activities

  • The synthesis and evaluation of ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates for their anticoccidial activities indicate potential applications in veterinary medicine and animal health (Wan Yu-liang, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 8-benzoyl-4,6-dichloroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO3/c1-2-25-19(24)15-10-22-17-13(16(15)21)8-12(20)9-14(17)18(23)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGYIBBDCYRUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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